

Catalytic Conversion of Lactic Acid to Butyl Pyruvate: Application Notes and Protocols

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Compound of Interest

Compound Name: Butyl pyruvate

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This document provides detailed application notes and protocols for the catalytic conversion of lactic acid to **butyl pyruvate**. The synthesis is typically a two-step process involving the initial esterification of lactic acid with n-butanol to yield butyl lactate, followed by the oxidation of butyl lactate to produce the final product, **butyl pyruvate**. A one-step conversion using a bifunctional catalyst is also described.

I. Two-Step Synthesis of Butyl Pyruvate

This approach separates the synthesis into two distinct reactions: esterification and oxidation.

Step 1: Esterification of Lactic Acid to Butyl Lactate

The esterification of lactic acid with n-butanol is an equilibrium-limited reaction. To drive the reaction towards the product side, water, a byproduct, is typically removed. Various catalysts can be employed for this step.

Protocol 1: Using a Cation-Exchange Resin Catalyst

This protocol is adapted from studies on the esterification of lactic acid using solid acid catalysts.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Materials:

- Lactic acid (e.g., 88% aqueous solution)
- n-Butanol
- Cation-exchange resin (e.g., Amberlyst-15)
- Toluene or cyclohexane (as a water-entraining solvent)
- Anhydrous sodium sulfate
- Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, condenser, and magnetic stirrer.
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine lactic acid, n-butanol (in a molar excess, e.g., 2:1 to 3:1 ratio to lactic acid), the cation-exchange resin catalyst (e.g., 10-20% by weight of lactic acid), and toluene.^[4]
 - Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
 - Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is collected.
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the catalyst by filtration.
 - Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent (toluene) and excess n-butanol by rotary evaporation.
 - Purify the resulting crude butyl lactate by vacuum distillation.

Protocol 2: Using a Homogeneous Acid Catalyst (Sulfuric Acid)

This protocol is based on traditional acid-catalyzed esterification methods.[5][6]

- Materials:
 - Lactic acid
 - n-Butanol
 - Concentrated sulfuric acid (catalytic amount, e.g., 1-2 wt% of lactic acid)[6]
 - Solid potassium carbonate[5]
 - Standard laboratory glassware for reflux with water removal.
- Procedure:
 - Combine lactic acid and an excess of n-butanol in a round-bottom flask equipped for reflux with a water separator.[5]
 - Carefully add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture to reflux and continuously remove the water formed during the reaction.
[5]
 - Once the reaction is complete, cool the mixture.
 - Neutralize the sulfuric acid by adding solid potassium carbonate until effervescence ceases.[5]
 - Filter the mixture to remove the solid salts.
 - Remove the excess n-butanol and purify the butyl lactate by vacuum distillation.

Catalyst	Reactants Molar Ratio (Butanol:Lactic Acid)	Temperature (°C)	Reaction Time (h)	Conversion of Lactic Acid (%)	Reference
Amberlyst-15	Varies	45-96	Varies	Increases with catalyst loading and mole ratio	[2]
K6[PW11O39 Cu(H2O)]	2:1	105	2	85.9	[7]
K6[PW11O39 Co(H2O)]	2:1	105	2	79.6	[7]
K6[PW11O39 Ni(H2O)]	2:1	105	2	66.3	[7]
Concentrated H2SO4	1.5-3.3 : 1	Reflux	Varies	High (not specified)	[6]

Step 2: Oxidation of Butyl Lactate to **Butyl Pyruvate**

The second step involves the selective oxidation of the secondary alcohol group in butyl lactate to a ketone group, forming **butyl pyruvate**.

Protocol 3: Oxidative Dehydrogenation using a Transition Metal Catalyst

This protocol is based on a patented method for the oxidation of lactate esters.

- Materials:
 - Butyl lactate
 - Tert-butyl hydroperoxide (t-BuOOH) solution (e.g., 5-6 M in decane)
 - Transition metal catalyst (e.g., VO(acac)₂, Ruthenium acetylacetonate)
 - Solvent (e.g., acetonitrile)

- Standard laboratory glassware for heating under an inert atmosphere.
- Procedure:
 - In a two-necked round-bottom flask, dissolve butyl lactate in acetonitrile.
 - Add the transition metal catalyst (e.g., 0.5-2 mol% relative to butyl lactate).
 - Add the tert-butyl hydroperoxide solution.
 - Heat the reaction mixture at a controlled temperature (e.g., 80°C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 10-24 hours).
 - Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture.
 - The work-up procedure may involve filtering the catalyst and removing the solvent under reduced pressure.
 - Purify the crude **butyl pyruvate** by vacuum distillation or column chromatography.

Catalyst	Substrate	Oxidant	Temperature (°C)	Time (h)	Conversion (%)	Selectivity to Pyruvate Ester (%)	Reference
VO(acac) ₂	Ethyl Lactate	t-BuOOH	80	15	80	100	[8]
Ruthenium acetylacetonate	Ethyl Lactate	t-BuOOH	80	10	50	100	[8]
MoO ₂ Cl ₂ (benzthiozole) ₂	Ethyl Lactate	t-BuOOH	80	15	70	100	[8]
NH ₄ VO ₃ @VTN	Ethyl Lactate	O ₂	130	4	~70	~95	[9]

II. One-Step Synthesis of Butyl Pyruvate from Lactic Acid

This method utilizes a bifunctional catalyst that facilitates both the esterification and the oxidation reactions in a single step.

Protocol 4: Coupled Catalytic Oxidation and Esterification

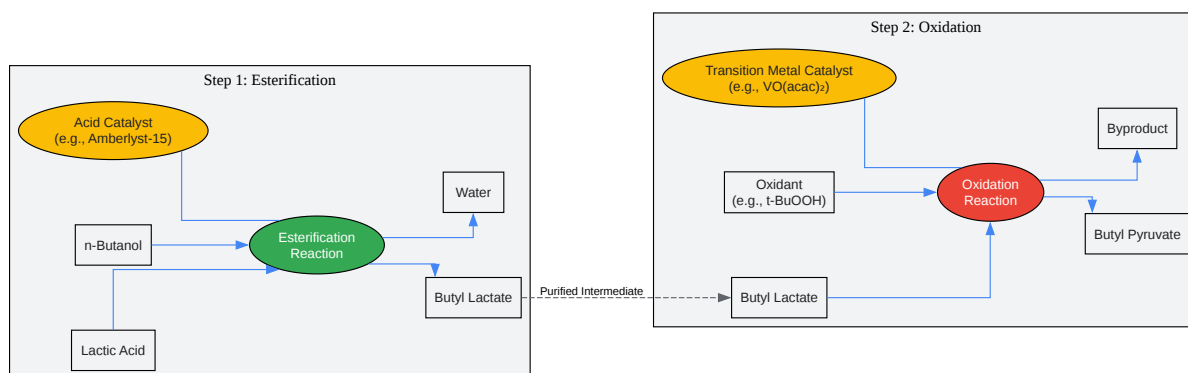
This protocol is adapted from a patented method for the one-step synthesis of pyruvate esters. [10]

- Materials:
 - Lactic acid
 - n-Butanol

- Bifunctional catalyst (e.g., Molybdovanadophosphoric heteropoly acid like $H_4[PVMo_{11}O_{40}]$ or Tungstovanadophosphoric heteropoly acid like $H_4[PVW_{11}O_{40}]$)[10]
- Oxygen or air
- A pressure reactor.
- Procedure:
 - Charge the pressure reactor with lactic acid, n-butanol (acting as both reactant and solvent), and the bifunctional catalyst (e.g., 0.1-10 mol% based on metal vanadium relative to lactic acid).[10]
 - Seal the reactor and pressurize it with oxygen or air to a specific partial pressure (e.g., 0.1-2.0 MPa).[10]
 - Heat the reactor to the desired temperature (e.g., 60-120°C) with stirring and maintain for a set duration (e.g., 4-20 hours).[10]
 - After the reaction, cool the reactor to room temperature and carefully depressurize it.
 - Analyze the product mixture using methods like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of lactic acid and the selectivity to **butyl pyruvate**.
 - The purification would typically involve filtration to remove the catalyst, followed by distillation to separate the product from the solvent and any byproducts.

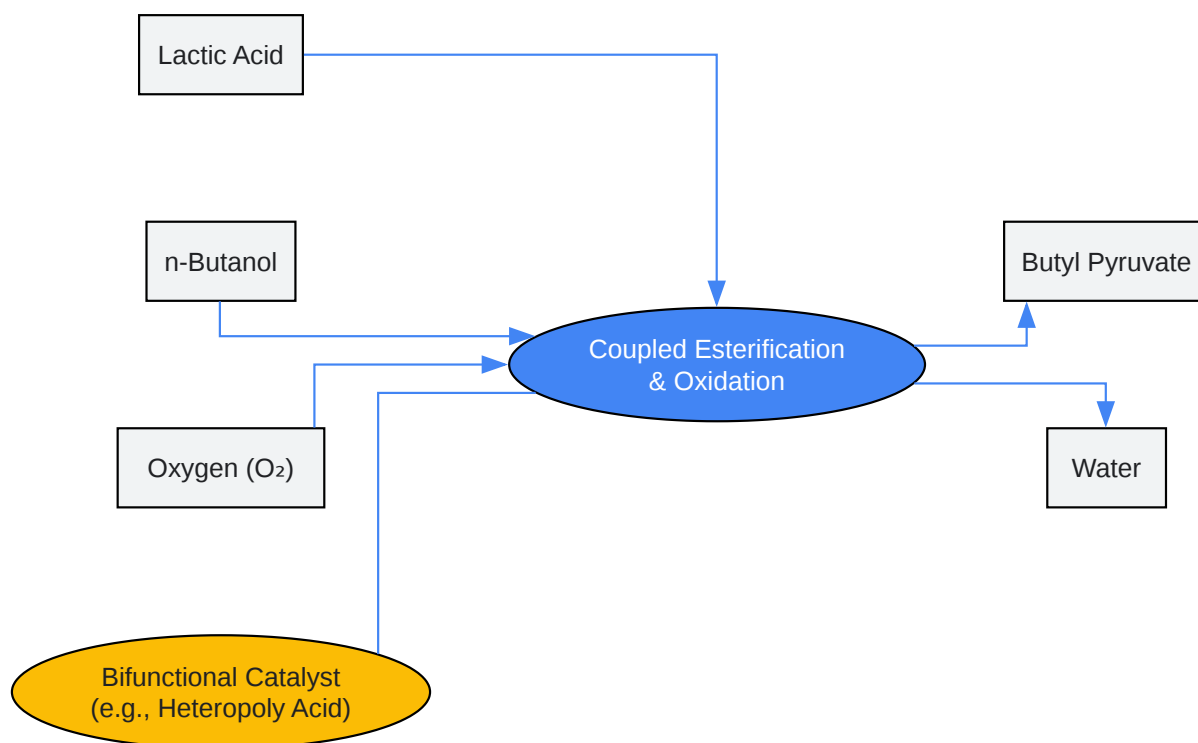
Catalyst	Reactants	Oxidant	Temperature (°C)	Time (h)	Oxygen Pressure (MPa)	Selectivity to n-Butyl Pyruvate (%)	Reference
$H_6[PV_3Mo_{10}O_{40}] + H_6[PV_3W_9O_{40}]$	Lactic acid, n-Butanol	O_2	90	8	0.6	88.7	[10]
$H_4[PVMo_{11}O_{40}] + H_4[PVW_1O_{40}]$	Lactic acid, n-Butanol	O_2	90	8	1.0	71.9	[10]

III. Visualizations

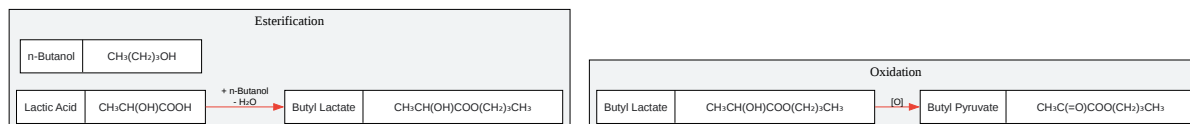


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Caption: Workflow for the two-step synthesis of **butyl pyruvate**.

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Caption: One-step synthesis of **butyl pyruvate** from lactic acid.



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Caption: Overall chemical transformation from lactic acid to **butyl pyruvate**.

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